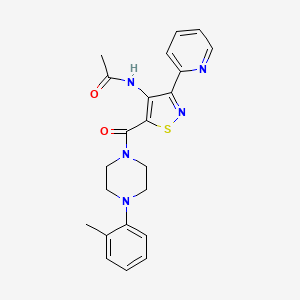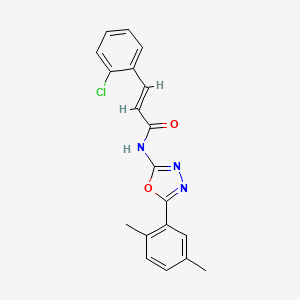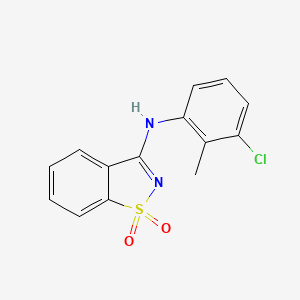
N-(3-(1-acétyl-5-(4-fluorophényl)-4,5-dihydro-1H-pyrazol-3-yl)phényl)méthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that is often used in scientific research. This compound is distinguished by its intricate molecular structure that features a methanesulfonamide group bonded to a phenyl ring, which is further connected to a pyrazole ring substituted with a 4-fluorophenyl group and an acetyl group. Its unique structure makes it a compound of interest in various fields of chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is used as a building block in organic synthesis. Its diverse reactivity allows chemists to create various derivatives and study their properties.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structure suggests it may interact with certain biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anti-cancer research.
Industry: In industry, the compound’s unique chemical properties might be exploited in the development of new materials, catalysts, or as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic synthesis. One common method starts with the synthesis of the 1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole intermediate. This intermediate is then subjected to a coupling reaction with 3-aminophenylmethanesulfonamide under specific conditions, which could involve a catalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may follow a similar synthetic route but scaled up to meet the demand. This could involve optimization of reaction conditions to enhance yield and purity, such as temperature control, choice of solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are essential to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, such as:
Oxidation: This compound may be oxidized to form sulfone derivatives.
Reduction: Reduction reactions could potentially target the ketone group, converting it into corresponding alcohol derivatives.
Substitution: The compound's aromatic rings may be involved in electrophilic or nucleophilic substitution reactions, leading to different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Reagents can vary depending on the type of substitution, such as halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products: The major products from these reactions depend on the site and type of reaction. For example, oxidation might yield sulfone derivatives, while reduction would give alcohol derivatives. Substitution reactions can lead to various aromatic substituted products.
Mécanisme D'action
The mechanism by which N-(3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects typically involves interactions at the molecular level. This could include binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets might include enzymes involved in inflammation or cancer cell proliferation, and pathways like the inhibition of specific signaling cascades.
Comparaison Avec Des Composés Similaires
Comparing this compound with similar ones, such as other pyrazole derivatives or sulfonamide-containing molecules, highlights its unique structural combination of a fluorophenyl group, acetyl group, and methanesulfonamide. These features may confer distinct chemical reactivity and biological activity.
Similar Compounds
Pyrazole derivatives without fluorophenyl substitution.
Sulfonamides lacking the pyrazole moiety.
Compounds with variations in the substitution pattern on the phenyl ring.
Propriétés
IUPAC Name |
N-[3-[2-acetyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-12(23)22-18(13-6-8-15(19)9-7-13)11-17(20-22)14-4-3-5-16(10-14)21-26(2,24)25/h3-10,18,21H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHCLLMTHIKKDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380117.png)





![(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride](/img/structure/B2380125.png)

![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)




